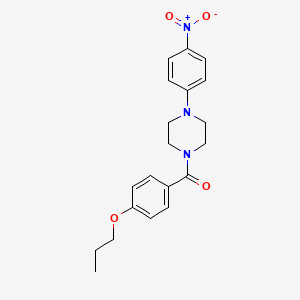![molecular formula C20H24ClNO5 B5146760 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid](/img/structure/B5146760.png)
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid is a chemical compound that combines the structural features of naphthalene, pyrrolidine, and oxalic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the naphthalene ring imparts unique chemical properties, while the pyrrolidine moiety contributes to its biological activity.
準備方法
The synthesis of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloronaphthalene with a suitable alkylating agent to form 4-(4-chloronaphthalen-1-yl)butanol.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form 1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
化学反応の分析
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring may facilitate binding to hydrophobic pockets, while the pyrrolidine moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds to 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine include:
1-{4-[(4-chloronaphthalen-1-yl)oxy]butyl}piperidine: This compound shares a similar structure but with a piperidine ring instead of pyrrolidine.
4-(4-Chloronaphthalen-1-yl)butanol: An intermediate in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
The uniqueness of 1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c19-17-9-10-18(16-8-2-1-7-15(16)17)21-14-6-5-13-20-11-3-4-12-20;3-1(4)2(5)6/h1-2,7-10H,3-6,11-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMSDOFPZNCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)
![(5E)-5-[(4-iodophenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5146686.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5146700.png)
![2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)



![7-Oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)
![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)


